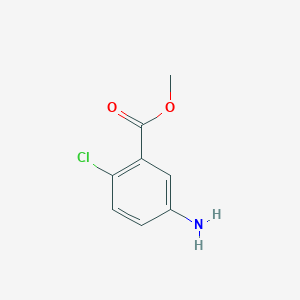

Methyl 5-amino-2-chlorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNPBOFVHYOPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409457 | |

| Record name | methyl 5-amino-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42122-75-8 | |

| Record name | methyl 5-amino-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-Amino-2-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-amino-5-chlorobenzoate

This guide provides a comprehensive technical overview of Methyl 2-amino-5-chlorobenzoate, a pivotal chemical intermediate in modern organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation to offer field-proven insights into the compound's properties, synthesis, reactivity, and applications, ensuring a deep and practical understanding of its utility.

Core Compound Identification and Properties

Methyl 2-amino-5-chlorobenzoate (CAS No. 5202-89-1) is an anthranilic acid ester that serves as a versatile building block in the synthesis of complex organic molecules.[1] Its unique trifunctional nature—possessing an amine, an ester, and a halogenated aromatic ring—provides multiple reaction handles for chemists to exploit. It is also known by synonyms such as Methyl 5-chloroanthranilate and 2-Amino-5-chlorobenzoic acid methyl ester.[2]

Physicochemical and Spectroscopic Data

Accurate characterization is the bedrock of reproducible science. The fundamental properties of Methyl 2-amino-5-chlorobenzoate are summarized below. Adherence to these parameters is the first step in validating the material's quality for any synthetic application.

| Property | Value | Source |

| CAS Number | 5202-89-1 | |

| Molecular Formula | C₈H₈ClNO₂ | [1] |

| Molecular Weight | 185.61 g/mol | [1][2] |

| Appearance | White to off-white or cream crystalline powder | [1][3] |

| Melting Point | 66-68 °C | |

| Boiling Point | 168-170 °C at 22 mmHg | |

| IUPAC Name | methyl 2-amino-5-chlorobenzoate | [2] |

Spectroscopic analysis provides an irrefutable fingerprint of the molecule. Key expected features include:

-

¹H NMR: Signals corresponding to the methyl ester protons, aromatic protons, and the amine protons. The substitution pattern on the aromatic ring will dictate the specific splitting patterns observed.

-

¹³C NMR: Resonances for the ester carbonyl carbon, the methyl carbon, and the six aromatic carbons, with chemical shifts influenced by the electron-donating amine and electron-withdrawing chloro and ester groups.[4]

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine, C=O stretching of the ester, and C-Cl stretching.[2]

-

Mass Spectrometry: A molecular ion peak corresponding to the compound's mass, along with a characteristic M+2 peak due to the ³⁷Cl isotope.[2]

Synthesis and Purification: A Validated Protocol

The synthesis of Methyl 2-amino-5-chlorobenzoate is a common procedure, typically achieved through the esterification of 2-amino-5-chlorobenzoic acid. The following protocol is a robust, self-validating method suitable for laboratory-scale preparation.

Causality in Experimental Design

The choice of thionyl chloride (SOCl₂) as the esterifying agent is deliberate. It reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. Methanol then acts as a nucleophile, attacking the acyl chloride to form the methyl ester. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion according to Le Châtelier's principle. Refluxing ensures the reaction has sufficient kinetic energy to overcome the activation barrier and proceed at a reasonable rate. The subsequent basic wash with NaOH solution is critical to neutralize any remaining acidic components, such as excess HCl or unreacted starting material.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-chlorobenzoic acid (1 equivalent) in methanol (approx. 3-4 mL per gram of acid).

-

Reagent Addition: Cool the suspension in an ice bath. Slowly and carefully add thionyl chloride (3 equivalents) dropwise to the stirring suspension. Causality Note: This exothermic reaction is controlled at a low temperature to prevent runaway reactions and unwanted side products.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Allow the reaction to proceed overnight. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol and SOCl₂ under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with a 10% sodium hydroxide (NaOH) solution, water, and finally brine.[5] Trustworthiness Note: This washing sequence is a self-validating step. The basic wash removes acidic impurities, and the subsequent water and brine washes remove any residual base and inorganic salts, ensuring a clean product.

-

Drying and Concentration: Dry the ethyl acetate layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[5]

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol) to afford pure Methyl 2-amino-5-chlorobenzoate as a crystalline solid.[5]

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: A workflow diagram for the synthesis of Methyl 2-amino-5-chlorobenzoate.

Applications in Pharmaceutical Synthesis

Methyl 2-amino-5-chlorobenzoate is a valuable precursor for a range of Active Pharmaceutical Ingredients (APIs). Its utility stems from the ability to selectively modify its functional groups. For instance, the amine can undergo acylation, alkylation, or diazotization, while the ester can be hydrolyzed or aminated.

A prominent example of its application is in the synthesis of Tolvaptan , a selective vasopressin V₂-receptor antagonist used to treat hyponatremia.[1] In the synthesis of Tolvaptan, Methyl 2-amino-5-chlorobenzoate serves as a key fragment for constructing the core benzazepine ring system.[1] The amino group is typically acylated as a first step, initiating the assembly of the larger molecular framework.

Visualization of Role as a Synthetic Building Block

This diagram illustrates the initial step where Methyl 2-amino-5-chlorobenzoate is incorporated into a synthetic pathway leading towards more complex pharmaceutical intermediates.

Caption: Role of Methyl 2-amino-5-chlorobenzoate as a key building block.

Safety, Handling, and Storage

As a responsible scientist, adherence to safety protocols is non-negotiable. Methyl 2-amino-5-chlorobenzoate possesses specific hazards that must be managed through proper engineering controls and personal protective equipment (PPE).

Hazard Profile

Based on the Globally Harmonized System (GHS), this compound is classified as:

Recommended Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7]

-

Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7] Do not eat, drink, or smoke in the laboratory.

-

Spills: In case of a spill, avoid generating dust. Clean up spills immediately using dry methods (e.g., sweeping or vacuuming with appropriate equipment) and place the waste in a sealed container for disposal.[7]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C is recommended.[8]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

Methyl 2-amino-5-chlorobenzoate is more than just a chemical on a shelf; it is a versatile and enabling tool for chemical innovation. Its well-defined properties, straightforward synthesis, and diverse reactivity make it an indispensable intermediate in the fields of medicinal chemistry and materials science. A thorough understanding of its handling, synthesis, and reactivity, as outlined in this guide, empowers researchers to utilize this compound safely and effectively in the pursuit of novel discoveries.

References

-

Shi, Y., Shi, Y., Wang, H., & Yan, X. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-chlorobenzoate. PubChem Compound Database. Retrieved from [Link]

-

ChemBK. (2024). 2-Chloro-5-aMinobenzoic acid Methyl ester. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). Rubiflavinone C 1. SpectraBase. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-amino-5-chlorobenzoate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. Methyl-5-amino-2-chlorobenzoate CAS#: 42122-75-8 [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 5-amino-2-chlorobenzoate (CAS 42122-75-8): A Key Building Block in Synthetic Chemistry

This guide provides a comprehensive technical overview of Methyl 5-amino-2-chlorobenzoate, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. Moving beyond a simple data sheet, this document delves into the causality behind its synthesis, its nuanced reactivity, and its potential as a strategic building block for complex molecular architectures.

Strategic Importance and Molecular Profile

This compound (CAS 42122-75-8) is a substituted aromatic compound belonging to the aminobenzoate ester class. Its strategic value in organic synthesis stems from the orthogonal reactivity of its three key functional groups: a nucleophilic amino group, a halogenated site amenable to cross-coupling, and an ester moiety that can be further transformed. This trifunctional nature allows for sequential, regioselective modifications, making it a versatile starting point for the synthesis of pharmaceuticals, agrochemicals, and dyes.

It is crucial to distinguish this molecule from its common isomer, Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1). The distinct substitution pattern of the 5-amino-2-chloro isomer dictates a unique electronic and steric environment, leading to different reactivity profiles and applications in targeted synthesis.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a baseline for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 42122-75-8 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [2] |

| Molecular Weight | 185.61 g/mol | [2][3] |

| Appearance | White to Yellow to Orange powder or lump | [2] |

| Melting Point | 68-70 °C | [2] |

| Boiling Point | 320 °C (at 760 mmHg) | [2] |

| Density | 1.311 g/cm³ | [2] |

| Solubility | Soluble in Methanol | [2] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [2][4] |

| InChI Key | LBNPBOFVHYOPIB-UHFFFAOYSA-N | [3] |

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available for this compound and are essential for confirming its identity and purity during synthesis and quality control.[5][6]

Synthesis Protocol: Esterification of 2-chloro-5-aminobenzoic acid

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 2-chloro-5-aminobenzoic acid. The following protocol is a self-validating system, with each step designed to drive the reaction to completion and ensure a high-purity product. A similar procedure is referenced in the literature for related anthranilic acid esters.[7]

Experimental Workflow: Fischer Esterification

Caption: Fischer Esterification Workflow for this compound.

Detailed Step-by-Step Methodology & Rationale

-

Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-aminobenzoic acid. Add an excess of methanol, which acts as both the solvent and the reactant.

-

Expertise: Using the alcohol as the solvent drives the reaction equilibrium towards the product side, as dictated by Le Châtelier's principle.

-

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (SOCl₂) dropwise. An alternative is the use of a catalytic amount of concentrated sulfuric acid.

-

Causality: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The generated HCl is the true protonating catalyst that activates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. This is often more efficient than simply adding a mineral acid catalyst.

-

-

Reflux: Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 12-24 hours.

-

Trustworthiness: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate while preventing the loss of volatile solvent and reactant.

-

-

Monitoring: Periodically check the reaction's progress using Thin Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is complete when the starting acid spot is no longer visible.

-

Work-up: Once complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure. Redissolve the residue in ethyl acetate and wash with water.

-

Rationale: This step removes the bulk of the polar solvent and transfers the desired ester product into an immiscible organic solvent for purification.

-

-

Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate or a dilute NaOH solution until effervescence ceases.[7] Then, wash with brine.

-

Expertise: This critical step deprotonates and removes any unreacted carboxylic acid and the acidic catalyst into the aqueous layer, which is a key purification step. The brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane to afford this compound as a crystalline solid.

Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound is dictated by the interplay of its functional groups. Understanding this reactivity is key to designing efficient synthetic routes.

Caption: Key Reactive Sites on this compound.

-

Site A (Amino Group): This is the most nucleophilic site on the molecule. It readily undergoes acylation with acid chlorides or anhydrides to form amides, alkylation to form secondary or tertiary amines, and diazotization to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups.

-

Site B (Chloro Group): The chlorine atom is a leaving group, making this position susceptible to metal-catalyzed cross-coupling reactions. For example, Buchwald-Hartwig amination can be used to form a new C-N bond, or Suzuki/Stille couplings can form new C-C bonds, significantly increasing molecular complexity.

-

Site C (Methyl Ester): This group can be hydrolyzed under acidic or basic conditions to revert to the carboxylic acid. Alternatively, it can undergo amidation with amines to form amides or be reduced to a primary alcohol. This site is generally less reactive than the amino group, allowing for selective reactions at the nitrogen first.

Applications in Complex Molecule Synthesis

While often confused with its isomer used in the synthesis of drugs like Tolvaptan, this compound is a valuable intermediate in its own right. Its structure makes it a suitable precursor for various heterocyclic systems, including quinazolinones, which are important scaffolds in medicinal chemistry.[7]

The general strategy involves an initial reaction at the amino group (e.g., formation of an amide), followed by an intramolecular cyclization or an intermolecular cross-coupling reaction to build the final molecular framework.

Conceptual Synthetic Application

Caption: Conceptual workflow for building heterocyclic systems.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified with specific hazards that require appropriate personal protective equipment (PPE) and storage conditions.

GHS Hazard Information

| Hazard Class | Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Sources:[8]

Handling Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[10] For operations that may generate dust, a NIOSH-approved respirator is recommended.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][8] The recommended storage temperature is between 2-8°C under an inert atmosphere.[2]

-

Spill Response: In case of a spill, avoid generating dust. Use dry clean-up procedures and collect the material in a sealed container for disposal.[9]

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block offering multiple avenues for synthetic elaboration. Its distinct substitution pattern provides a unique reactive profile that skilled chemists can leverage to construct complex and high-value molecules. By understanding the principles behind its synthesis, reactivity, and safe handling, researchers can effectively integrate this versatile intermediate into their discovery and development pipelines for new pharmaceuticals, materials, and other advanced chemical products.

References

- Methyl-5-amino-2-chlorobenzo

- Methyl 5-amino-2-chlorobenzo

- Methyl 2-amino-5-chlorobenzo

- The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Methyl 2-amino-5-chlorobenzoate SDS, 5202-89-1 Safety D

- 2-Chloro-5-aMinobenzoic acid Methyl ester. ChemBK.

- Methyl 2-amino-5-chlorobenzo

- Methyl 2-amino-5-chlorobenzoate - SAFETY D

- Methyl 2-amino-5-chlorobenzo

- Methyl 2-amino-5-chlorobenzo

-

Methyl 2-amino-5-chlorobenzoate . Shi, H., et al., Acta Crystallographica Section E: Structure Reports Online. [Link]

- This compound 98.0+%, TCI America™. Fisher Scientific.

- This compound Price

- Methyl 2-amino-5-chlorobenzo

- Methyl-5-amino-2-chlorobenzoate(42122-75-8) 1H NMR spectrum. ChemicalBook.

- This compound. Tokyo Chemical Industry (India) Pvt. Ltd.

- Methyl 5-amino-2-chlorobenzo

Sources

- 1. This compound Price at Chemsrc [chemsrc.com]

- 2. Methyl-5-amino-2-chlorobenzoate CAS#: 42122-75-8 [m.chemicalbook.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Methyl 2-amino-5-chlorobenzoate | 5202-89-1 | FM10683 [biosynth.com]

- 5. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl-5-amino-2-chlorobenzoate(42122-75-8) 1H NMR [m.chemicalbook.com]

- 7. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Methyl 5-amino-2-chlorobenzoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-amino-2-chlorobenzoate is a substituted aromatic compound with significant utility as a chemical intermediate in organic synthesis. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its role as a versatile building block in the development of complex organic molecules, supported by detailed experimental protocols and spectroscopic analysis. This document serves as a technical resource for scientists engaged in synthetic chemistry and pharmaceutical research.

Introduction

This compound, identified by its CAS number 42122-75-8, is a bifunctional organic molecule featuring an aniline and a benzoic acid methyl ester moiety.[1] The presence of three distinct functional groups—an amine, a chloro group, and a methyl ester—on the benzene ring imparts a unique reactivity profile, making it a valuable precursor in the synthesis of a variety of more complex structures, including heterocyclic systems relevant to medicinal chemistry. Understanding the interplay of these functional groups is crucial for its effective utilization in multi-step synthetic campaigns.

It is critical to distinguish this compound from its isomer, Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1). The latter has been prominently cited as a key intermediate in the synthesis of the vasopressin receptor antagonist, Tolvaptan.[2] The distinct substitution pattern of the titular compound offers a different set of synthetic possibilities, which this guide will explore in detail.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted at position 1 with a methyl carboxylate group, at position 2 with a chlorine atom, and at position 5 with an amino group.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 42122-75-8 | [1] |

| Molecular Formula | C₈H₈ClNO₂ | [3] |

| Molecular Weight | 185.61 g/mol | [3] |

| Appearance | White to yellow to orange powder to lump | [4] |

| Melting Point | 68-70 °C | [5] |

| Boiling Point | 320 °C | [6] |

| Flash Point | 147.2 °C | [6] |

| Density | 1.311 g/cm³ | [6] |

| Solubility | Soluble in Methanol | [5] |

| InChIKey | LBNPBOFVHYOPIB-UHFFFAOYSA-N |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons, the amino group protons, and the methyl ester protons. A commercially available ¹H NMR spectrum confirms the structure.[5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. This includes the carbonyl carbon of the ester, the methyl carbon, and the six aromatic carbons, which will have their chemical shifts influenced by the attached substituents.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups. Characteristic absorption bands are expected for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-Cl stretching, as well as absorptions corresponding to the substituted benzene ring.

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine. A patent document reports an LC/MS analysis showing a measured m/z of 185.9 for the [M+H]⁺ ion, which aligns with the calculated value of 186.61.[5]

Synthesis and Reactivity

Synthetic Routes

This compound is typically synthesized from its corresponding carboxylic acid, 5-amino-2-chlorobenzoic acid, via Fischer esterification. A general procedure is described in a patent, which involves the reaction of the carboxylic acid with methanol in the presence of an acid catalyst, such as chloromethane, followed by reflux.[5]

Caption: General synthetic scheme for this compound.

Experimental Protocol: Esterification of 5-Amino-2-chlorobenzoic Acid [5]

-

To a stirred solution of 5-amino-2-chlorobenzoic acid (50 g, 291 mmol) in methanol (300 mL), add chloromethane (45 mL, 605 mmol) dropwise at 0 °C.

-

Reflux the reaction mixture for 12 hours.

-

Cool the mixture to room temperature and concentrate under vacuum.

-

Dissolve the residue in ethyl acetate (500 mL).

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution (3 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under vacuum to yield this compound as a light white solid (54 g, quantitative yield).

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Chemical Reactivity

The chemical reactivity of this compound is governed by its three functional groups:

-

Amino Group: The nucleophilic amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides by reaction with amines.

-

Aromatic Ring: The electron-donating amino group and the electron-withdrawing chloro and ester groups influence the regioselectivity of electrophilic aromatic substitution reactions.

Applications in Drug Discovery and Development

As a versatile chemical intermediate, this compound is a valuable building block for the synthesis of more complex molecules, including those with potential therapeutic applications.[6] Its structure is amenable to the construction of various heterocyclic scaffolds, which are prevalent in many approved drugs. For instance, substituted aminobenzoates are key precursors for the synthesis of quinazolinones and benzodiazepines, classes of compounds with a wide range of biological activities. The strategic positioning of the amino, chloro, and ester functionalities allows for sequential and regioselective modifications, providing a pathway to novel chemical entities for drug discovery programs.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautionary Measures:

-

Handle in a well-ventilated area.

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with a well-defined molecular structure and reactivity profile. Its utility in organic synthesis, particularly as a precursor to more complex molecular architectures, makes it a valuable compound for researchers in both academic and industrial settings, including those in the field of drug development. A thorough understanding of its properties, synthesis, and handling is paramount for its safe and effective application in the laboratory.

References

- CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents. (n.d.).

-

ChemBK. (2024, April 10). 2-Chloro-5-aMinobenzoic acid Methyl ester. Retrieved from [Link]

-

Shi, Y. B., Xia, S., He, F. F., & Wang, H. B. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. Retrieved from [Link]

-

Synthonix, Inc. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Al-Obaidi, A. S. M., & Al-Amiery, A. A. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal, 20(4), 1357. Retrieved from [Link]

Sources

- 1. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 42122-75-8 [sigmaaldrich.com]

- 5. Methyl-5-amino-2-chlorobenzoate CAS#: 42122-75-8 [m.chemicalbook.com]

- 6. 42122-75-8|this compound|BLD Pharm [bldpharm.com]

The Synthesis of Methyl 5-amino-2-chlorobenzoate: A Technical Guide for Pharmaceutical Development

Introduction: Methyl 5-amino-2-chlorobenzoate is a crucial chemical intermediate, playing a significant role in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure provides a versatile scaffold for the construction of more complex drug molecules. Notably, it is an essential building block in the manufacturing of Tolvaptan, a selective vasopressin V2-receptor antagonist used to treat hyponatremia and autosomal dominant polycystic kidney disease (ADPKD)[1]. This guide provides an in-depth exploration of the primary and alternative synthesis pathways for this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Primary Synthesis Pathway: A Two-Step Approach from 2-chloro-5-nitrobenzoic acid

The most common and industrially scalable synthesis of this compound begins with 2-chloro-5-nitrobenzoic acid. This pathway involves two key transformations: the esterification of the carboxylic acid and the subsequent reduction of the nitro group.

Step 1: Esterification of 2-chloro-5-nitrobenzoic acid to Methyl 2-chloro-5-nitrobenzoate

The initial step focuses on the conversion of the carboxylic acid functionality into a methyl ester. A reliable method for this transformation involves the use of dimethyl sulfate in the presence of a weak base like potassium carbonate.

Causality of Experimental Choices:

-

Dimethyl sulfate ((CH₃)₂SO₄): This is a potent and efficient methylating agent for carboxylic acids, often leading to high yields[2].

-

Potassium carbonate (K₂CO₃): As a base, it deprotonates the carboxylic acid, forming a carboxylate salt which is more nucleophilic and readily reacts with dimethyl sulfate.

-

Acetone: This solvent is chosen for its ability to dissolve the starting material and its suitable boiling point for refluxing the reaction mixture[3].

Experimental Protocol: Synthesis of Methyl 2-chloro-5-nitrobenzoate [3]

-

To a stirred solution of 2-chloro-5-nitrobenzoic acid (10 g, 50 mmol) in acetone (60 ml), add potassium carbonate (10.3 g, 74 mmol).

-

To this mixture, add dimethyl sulfate (6.2 ml, 64.7 mmol).

-

Heat the reaction mixture at reflux for 30 minutes.

-

After cooling, pour the reaction mixture into an ice-water bath.

-

Extract the product with ethyl acetate.

-

Separate the organic layer and dry it over magnesium sulfate (MgSO₄).

-

Concentrate the filtrate under reduced pressure to obtain the crude methyl ester as a white solid.

-

Recrystallize the crude product from methanol to yield pure Methyl 2-chloro-5-nitrobenzoate.

Step 2: Reduction of Methyl 2-chloro-5-nitrobenzoate to this compound

The second step involves the reduction of the nitro group to a primary amine. A common and effective method for this transformation is catalytic hydrogenation using Raney nickel as the catalyst.

Causality of Experimental Choices:

-

Raney Nickel: This is a highly active hydrogenation catalyst, particularly effective for the reduction of nitro groups to amines under relatively mild conditions[4].

-

Hydrogen Gas (H₂): The reducing agent that, in the presence of the catalyst, selectively reduces the nitro group without affecting the ester or the chloro substituent.

-

Ethanol: A suitable solvent for the reaction that dissolves the starting material and is compatible with the hydrogenation conditions[4].

Experimental Protocol: Synthesis of this compound [4]

-

To a reaction flask, add freshly activated Raney nickel (2 g).

-

Add a solution of Methyl 2-chloro-5-nitrobenzoate (assuming a starting amount of ~21.5 g, 100 mmol, from the previous step) in ethanol.

-

Stir the reaction mixture at room temperature under a hydrogen atmosphere overnight.

-

Monitor the reaction for completion.

-

Upon completion, filter the reaction solution through celite to remove the Raney nickel catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Visualization of the Primary Synthesis Pathway

Caption: Primary synthesis route for this compound.

Alternative Synthesis Pathways

While the primary pathway is widely used, alternative routes offer flexibility depending on the availability of starting materials and desired reaction conditions.

| Starting Material | Key Transformation(s) | Reagents | Advantages | Disadvantages |

| 2-amino-5-chlorobenzoic acid | Esterification | Thionyl chloride (SOCl₂), Methanol | Direct route if the starting material is readily available. | Thionyl chloride is corrosive and requires careful handling. |

| Methyl anthranilate | Chlorination | Sodium hypochlorite, Acetic acid | Utilizes a readily available starting material. | Chlorination can sometimes lead to isomeric impurities. |

| o-chlorobenzoic acid | Nitration, Reduction, Esterification | Nitric acid/Sulfuric acid, Iron/acid, Methanol/acid catalyst | Starts from a simple and inexpensive raw material. | Multi-step process with potential for side reactions during nitration. |

Discussion of Alternative Pathways:

-

Esterification of 2-amino-5-chlorobenzoic acid: This is a straightforward approach if 2-amino-5-chlorobenzoic acid is the available precursor. The use of thionyl chloride in methanol is an effective method for this esterification[5]. The reaction proceeds through the formation of an acyl chloride intermediate, which is then esterified by methanol.

-

Chlorination of Methyl Anthranilate: This method starts with a different commercially available material, methyl anthranilate. The chlorination is typically carried out using a mild chlorinating agent like sodium hypochlorite in the presence of an acid[6]. The position of chlorination is directed by the activating amino group.

-

From o-chlorobenzoic acid: This pathway involves a sequence of nitration, reduction, and esterification[7]. While it starts from a basic raw material, the nitration of o-chlorobenzoic acid can yield a mixture of isomers, which may require purification[8]. The subsequent reduction of the nitro group and esterification of the carboxylic acid follow standard procedures.

Quantitative Data Summary

| Synthesis Step | Starting Material | Product | Typical Yield | Purity |

| Esterification | 2-chloro-5-nitrobenzoic acid | Methyl 2-chloro-5-nitrobenzoate | High | Recrystallization required |

| Reduction | Methyl 2-chloro-5-nitrobenzoate | This compound | ~96%[4] | High |

| Esterification | 2-amino-5-chlorobenzoic acid | This compound | Good | Purification may be needed |

Conclusion

The synthesis of this compound is a well-established process with a primary pathway that is both efficient and scalable, making it suitable for industrial production. The choice of synthesis route will ultimately depend on factors such as the cost and availability of starting materials, equipment, and the desired purity of the final product. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists and researchers in the pharmaceutical industry, facilitating the development of life-changing medications.

References

-

Shi, Y., Wang, H., & Xu, J. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity Pharmaceutical Intermediate: Methyl 2-Amino-5-Chlorobenzoate for Tolvaptan Synthesis. Retrieved from [Link]

-

Zhang, L., Liu, G., & Wang, J. (2011). Methyl 5-chloro-2-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o192. [Link]

- CN101575301A - Preparation method of 2-amino-5-chlorobenzamide. (2009).

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

- CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (2021).

-

SUZHOU BLUEHILL BIOPHARMA CO LTD. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap. [Link]

-

Amanote Research. (n.d.). (PDF) Methyl 2-Amino-5-Chlorobenzoate - Acta. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]

-

A kind of preparation method of 2-chloro-5-iodobenzoic acid. (n.d.). Eureka | Patsnap. [Link]

-

PubChemLite. (n.d.). Methyl 2-chloro-5-nitrobenzoate (C8H6ClNO4). Retrieved from [Link]

- US2100242A - Preparation of 2-chloro-5-aminobenzoic acid. (1937).

- CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid. (2012).

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 5-chloro-2-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-chlorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]

- 7. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]

- 8. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

synthesis of "Methyl 5-amino-2-chlorobenzoate" from 5-amino-2-chlorobenzoic acid

This guide provides a comprehensive overview of the synthesis of Methyl 5-amino-2-chlorobenzoate, a key intermediate in the pharmaceutical industry, from its precursor, 5-amino-2-chlorobenzoic acid.[1] Tailored for researchers, scientists, and drug development professionals, this document delves into the core synthetic methodologies, offering not just procedural steps but also the underlying chemical principles and practical insights to ensure successful and optimized synthesis.

Introduction: The Significance of this compound

This compound (C₈H₈ClNO₂) is a crucial building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1] Its molecular structure, featuring an amino group, a chlorine atom, and a methyl ester, provides a versatile scaffold for the construction of more complex molecules. A notable application of this intermediate is in the manufacturing of Tolvaptan, a medication used to treat hyponatremia (low blood sodium levels) associated with conditions such as heart failure and certain hormonal imbalances.[1] The purity and quality of this compound are paramount, directly impacting the efficacy and safety of the final drug product.

| Property | 5-amino-2-chlorobenzoic acid | This compound |

| Molecular Formula | C₇H₆ClNO₂ | C₈H₈ClNO₂ |

| Molecular Weight | 171.58 g/mol | 185.61 g/mol |

| Appearance | White to off-white crystalline powder | White to cream powder[2] |

| Melting Point | 188-192 °C | 66-68 °C |

Synthetic Strategies: Pathways to Esterification

The conversion of 5-amino-2-chlorobenzoic acid to its methyl ester can be effectively achieved through two primary synthetic routes: the classic Fischer-Speier esterification and a more reactive approach utilizing thionyl chloride. The choice of method often depends on the desired reaction kinetics, scale of synthesis, and available laboratory resources.

Fischer-Speier Esterification: An Equilibrium-Driven Approach

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. This reversible reaction necessitates strategic manipulation of reaction conditions to drive the equilibrium towards the product.[3]

Sources

A Comprehensive Technical Guide to Methyl 2-amino-5-chlorobenzoate: Synthesis, Properties, and Applications in Modern Drug Discovery

Abstract

This technical guide provides an in-depth examination of Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1), a pivotal intermediate in the pharmaceutical industry. The document elucidates its chemical identity, including its definitive IUPAC name, and explores its physicochemical properties. Detailed synthetic protocols are presented, with an emphasis on the underlying chemical principles and reaction mechanisms. The guide further delves into the significant applications of this compound, particularly its role as a key building block in the synthesis of prominent active pharmaceutical ingredients (APIs) such as Tolvaptan. Spectroscopic data essential for its characterization are also summarized. This paper is intended for researchers, chemists, and professionals in drug development, offering a comprehensive resource to support and advance their work with this versatile molecule.

Introduction and Nomenclature

In the landscape of pharmaceutical synthesis, the strategic use of well-defined molecular building blocks is paramount to the efficient construction of complex drug molecules. Methyl 2-amino-5-chlorobenzoate is a prime example of such a critical intermediate, valued for its specific arrangement of functional groups—an amino group, a chloro substituent, and a methyl ester on a benzene ring. These features make it a versatile precursor for a variety of synthetic transformations.

It is crucial to distinguish Methyl 2-amino-5-chlorobenzoate from its isomer, Methyl 5-amino-2-chlorobenzoate (CAS 42122-75-8). While both are isomers of C₈H₈ClNO₂, their distinct substitution patterns on the aromatic ring lead to different chemical reactivities and applications. This guide will focus exclusively on Methyl 2-amino-5-chlorobenzoate due to its prominent role in the synthesis of several commercial drugs.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for the compound with CAS number 5202-89-1 is methyl 2-amino-5-chlorobenzoate .[1][2] This name systematically describes the molecule's structure: a benzoate core with a methyl ester, an amino group at position 2, and a chloro group at position 5 of the benzene ring.

Synonyms: This compound is also known by several other names in literature and commercial listings, including:

-

Methyl 5-chloroanthranilate[2]

-

5-Chloroanthranilic acid methyl ester[3]

-

2-Amino-5-chlorobenzoic acid methyl ester[2]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis.

Physicochemical Data

The key physicochemical properties of Methyl 2-amino-5-chlorobenzoate are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₈ClNO₂ | [1][2] |

| Molecular Weight | 185.61 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 66-68 °C | [4] |

| Boiling Point | 168-170 °C at 22 mmHg | [4] |

| CAS Number | 5202-89-1 | [1][2] |

| InChI Key | IGHVUURTQGBABT-UHFFFAOYSA-N | [1][4] |

| SMILES | COC(=O)C1=C(C=CC(=C1)Cl)N | [1][4] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of Methyl 2-amino-5-chlorobenzoate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental data from the provided search results is limited, the expected signals in a ¹H NMR spectrum would include a singlet for the methyl ester protons (around 3.8 ppm), signals for the aromatic protons (in the 6.5-8.0 ppm range), and a broad singlet for the amine protons.[5] The ¹³C NMR spectrum would show characteristic peaks for the methyl carbon (~52 ppm), aromatic carbons (110-150 ppm), and the carbonyl carbon of the ester (>167 ppm).[5][6]

-

Infrared (IR) Spectroscopy: Key IR absorption bands would include N-H stretching vibrations from the amino group, C=O stretching from the ester, and C-Cl stretching.[2][5]

-

Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the compound's molecular weight.[2][5]

Synthesis and Reaction Mechanisms

The synthesis of Methyl 2-amino-5-chlorobenzoate is typically achieved through the esterification of 2-amino-5-chlorobenzoic acid.

Esterification of 2-amino-5-chlorobenzoic acid

A common and efficient method involves the reaction of 2-amino-5-chlorobenzoic acid with methanol in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.

Experimental Protocol:

-

To a solution of 2-amino-5-chlorobenzoic acid (1 equivalent) in methanol, add thionyl chloride (3 equivalents) dropwise at 0 °C.

-

The resulting suspension is then refluxed overnight.

-

The solvent is evaporated under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with a 10% sodium hydroxide solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the desired product, Methyl 2-amino-5-chlorobenzoate.[7]

Causality of Experimental Choices:

-

Thionyl Chloride as a Catalyst: Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ. The HCl protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Refluxing: Heating the reaction mixture to reflux increases the reaction rate, ensuring the completion of the esterification.

-

Aqueous Workup: The wash with sodium hydroxide solution neutralizes the excess acid and removes any unreacted starting material.

Reaction Workflow Diagram:

Caption: Esterification of 2-amino-5-chlorobenzoic acid.

Applications in Drug Development

Methyl 2-amino-5-chlorobenzoate is a cornerstone intermediate in the synthesis of various active pharmaceutical ingredients (APIs).

Synthesis of Tolvaptan

The most notable application of Methyl 2-amino-5-chlorobenzoate is as a crucial intermediate in the synthesis of Tolvaptan.[3][8] Tolvaptan is a selective vasopressin V₂-receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone (SIADH).[3] The structural integrity and purity of Methyl 2-amino-5-chlorobenzoate are of utmost importance for the successful and efficient synthesis of Tolvaptan.[3]

Logical Relationship Diagram:

Caption: Role of the intermediate in Tolvaptan's therapeutic use.

Other Pharmaceutical and Chemical Applications

Beyond Tolvaptan, the versatile chemical nature of Methyl 2-amino-5-chlorobenzoate makes it a valuable precursor for a range of other molecules.[3][8] Its amino and chloro functionalities allow for diverse chemical modifications, making it a useful starting material in the synthesis of:

The parent compound, 2-amino-5-chlorobenzoic acid, and its derivatives are also utilized in the development of fluorescent markers and enzyme inhibitors.[9]

Safety and Handling

Methyl 2-amino-5-chlorobenzoate is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

GHS Hazard Information:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4]

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[4]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, eye protection, and a dust mask (type N95 or equivalent), should be worn when handling this compound.[4]

Conclusion

Methyl 2-amino-5-chlorobenzoate is a chemical intermediate of significant industrial and academic interest. Its well-defined structure, characterized by its IUPAC name, and its versatile reactivity make it an indispensable component in the synthesis of complex organic molecules, most notably the API Tolvaptan. A comprehensive understanding of its synthesis, properties, and applications, as detailed in this guide, is essential for scientists and researchers working in the field of drug discovery and development. The continued availability of high-purity Methyl 2-amino-5-chlorobenzoate will undoubtedly facilitate the advancement of pharmaceutical research and manufacturing.

References

- The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Methyl 2-amino-5-chlorobenzoate, 98+% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Thermo Fisher Scientific.

- Methyl-5-amino-2-chlorobenzoate CAS#: 42122-75-8. (n.d.). ChemicalBook.

- Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878. (n.d.). PubChem.

- Methyl 2-amino-5-chlorobenzoate. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025.

- Methyl 2-amino-5-chlorobenzoate 95 5202-89-1. (n.d.). Sigma-Aldrich.

- 2-Chloro-5-aMinobenzoic acid Methyl ester. (2024). ChemBK.

- Methyl 2-amino-5-chlorobenzoate | 5202-89-1 | FM10683. (n.d.). Biosynth.

- High-Purity Pharmaceutical Intermediate: Methyl 2-Amino-5-Chlorobenzoate for Tolvaptan Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Methyl 2-Amino-5-chlorobenzoate | 5202-89-1. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis? (n.d.). Guidechem.

- A Spectroscopic Guide: Comparing Methyl 2- amino-5-bromobenzoate and Its Precursor, 2. (n.d.). Benchchem.

- Rubiflavinone C 1 - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

Sources

- 1. Methyl 2-amino-5-chlorobenzoate, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Methyl 2-amino-5-chlorobenzoate 95 5202-89-1 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. Methyl 2-amino-5-chlorobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Page loading... [guidechem.com]

Navigating the Synonyms and Synthesis of Methyl 5-amino-2-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis and pharmaceutical development, precise communication and understanding of chemical entities are paramount. This guide provides an in-depth exploration of Methyl 5-amino-2-chlorobenzoate, a key chemical intermediate. We will delve into its nomenclature, including common synonyms, and present a detailed overview of its chemical properties, synthesis, and applications, with a focus on providing actionable insights for laboratory and development settings.

Deciphering the Nomenclature: Synonyms and Identifiers

This compound is a compound that can be identified by several names, which is a common source of confusion in chemical literature and procurement. Understanding these synonyms is crucial for accurate information retrieval and communication.

The most common and IUPAC-preferred name is This compound . However, it is frequently referred to by its other systematic name, 5-Amino-2-chlorobenzoic acid methyl ester [1]. This alternative name explicitly states its parent acid and the ester functional group.

It is critical to distinguish this compound from its isomer, Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1). While they share the same molecular formula, their distinct structures lead to different chemical properties and applications.

For unambiguous identification, the CAS Registry Number is the industry standard.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonym | 5-Amino-2-chlorobenzoic acid methyl ester[1] |

| CAS Registry Number | 42122-75-8[2][3][4] |

| Molecular Formula | C₈H₈ClNO₂[2][3] |

| Molecular Weight | 185.61 g/mol [2][3] |

Physicochemical Properties: A Data-Driven Overview

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | White to yellow to orange powder or lump | [1] |

| Melting Point | 68-70 °C | [5] |

| Boiling Point | 320 °C | [5] |

| Flash Point | 147 °C | [5] |

| Solubility | Soluble in Methanol | [5] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [5] |

Synthesis and Production: From Precursor to Product

The primary route for the synthesis of this compound involves the esterification of its corresponding carboxylic acid, 5-amino-2-chlorobenzoic acid.

A general and scalable laboratory procedure is the Fischer esterification of 5-amino-2-chlorobenzoic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Esterification of 5-amino-2-chlorobenzoic acid

Objective: To synthesize this compound via Fischer esterification.

Materials:

-

5-amino-2-chlorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-amino-2-chlorobenzoic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride to the stirring suspension. The addition should be done carefully, especially with thionyl chloride, as the reaction can be exothermic.

-

Reflux: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/water) to yield the final product with high purity.

Synthesis Pathway Diagram

Caption: Fischer Esterification for this compound Synthesis

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the construction of heterocyclic compounds that are often the core scaffolds of pharmaceutically active molecules. Its bifunctional nature, possessing both an amine and a methyl ester group, allows for a variety of chemical transformations.

While specific, widespread applications in blockbuster drugs are not as prominently documented as for its isomer, its utility lies in the synthesis of novel compounds in drug discovery pipelines. The amino group can be acylated, alkylated, or used in cyclization reactions to form nitrogen-containing heterocycles. The ester group can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing further avenues for molecular diversification.

Its structural motif is of interest in the development of:

-

Novel Heterocyclic Scaffolds: As a precursor for the synthesis of quinazolinones, benzodiazepines, and other related heterocyclic systems.

-

Medicinal Chemistry Programs: As a starting material for the generation of compound libraries for screening against various biological targets.

Conclusion

This compound, while often overshadowed by its more commercially prominent isomer, is a valuable reagent for chemical synthesis and drug discovery. A clear understanding of its synonyms and CAS number is essential for its correct identification. The straightforward synthesis from its corresponding carboxylic acid makes it an accessible building block for researchers. Its utility in the construction of complex organic molecules underscores its importance in the ongoing quest for new therapeutic agents. This guide provides a foundational understanding for professionals working with this versatile chemical intermediate.

References

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

-

PrepChem. (2023). Preparation of 5-amino-2-chlorobenzoic acid. Retrieved from [Link]

- National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 78878, Methyl 2-amino-5-chlorobenzoate.

-

Synthonix, Inc. (n.d.). This compound. Retrieved from [Link]

-

Shi, H., Wang, H., & Xu, J. (2010). Methyl 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o3025. [Link]

- Google Patents. (n.d.). CN101575301A - Preparation method of 2-amino-5-chlorobenzamide.

- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

-

Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of Methyl 2-Amino-5-Chlorobenzoate in Modern Pharmaceutical Synthesis. Retrieved from a news or blog post on a chemical supplier's website.

- Guidechem. (n.d.). How is 2-Amino-5-chlorobenzoic acid applied and prepared in drug synthesis?

- Benchchem. (n.d.). A Spectroscopic Guide: Comparing Methyl 2-amino-5-bromobenzoate and Its Precursor, 2-amino-5-bromobenzoic acid. Retrieved from a technical support document on Benchchem's website.

-

ResearchGate. (2023). (PDF) Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Retrieved from [Link]

Sources

"Methyl 5-amino-2-chlorobenzoate" solubility data

An In-Depth Technical Guide to the Solubility of Methyl 2-Amino-5-Chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical property that dictates its behavior in both synthetic and physiological environments. This guide provides a comprehensive technical overview of the solubility of Methyl 2-amino-5-chlorobenzoate, a key intermediate in pharmaceutical synthesis. Due to a greater availability of public data, this document focuses primarily on the isomer Methyl 2-amino-5-chlorobenzoate (CAS No. 5202-89-1) , while also acknowledging its isomer, Methyl 5-amino-2-chlorobenzoate (CAS No. 42122-75-8). We delve into the molecular characteristics that govern its solubility, synthesize the currently available qualitative data, and—most critically—provide detailed, field-proven experimental protocols for researchers to determine precise, quantitative solubility in their own laboratory settings. This guide is structured to empower drug development professionals with both the foundational knowledge and the practical tools necessary to effectively work with this compound.

Introduction: The Isomer Question and Importance of Solubility

Methyl aminobenzoate derivatives are crucial building blocks in medicinal chemistry.[1] The user-specified topic, "this compound," refers to a specific chemical isomer. However, a thorough review of scientific literature and commercial supplier data reveals that its isomer, Methyl 2-amino-5-chlorobenzoate , is more extensively documented.[2][3][4][5] Given that these isomers possess distinct physical properties, it is imperative for researchers to confirm the correct identity using the Chemical Abstracts Service (CAS) number.

-

Methyl 2-amino-5-chlorobenzoate: CAS 5202-89-1

-

This compound: CAS 42122-75-8

This guide will focus on Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1) due to the greater depth of available data. The principles and experimental methods described herein are, however, broadly applicable to its isomer as well.

Understanding the solubility of this intermediate is paramount for several reasons:

-

Reaction Kinetics: In organic synthesis, the concentration of a reagent in solution directly impacts reaction rates and outcomes.[5]

-

Purification: Solubility differences are the foundation of crystallization, a primary method for purifying intermediates.

-

Formulation Development: For APIs, solubility is a key determinant of bioavailability and dictates the choice of formulation strategies.[6]

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. Methyl 2-amino-5-chlorobenzoate possesses three key functional groups that dictate its behavior: an aromatic ring, an amino group, and a methyl ester.

Caption: Molecular structure of Methyl 2-amino-5-chlorobenzoate.

The molecule's hydrophobic benzene ring and chloro-substituent reduce its affinity for polar solvents like water. Conversely, the amino (-NH2) and ester (-COOCH3) groups can participate in hydrogen bonding, which promotes solubility in certain polar organic solvents.[7] Crystal structure data reveals the presence of both intramolecular (between the amino hydrogen and ester oxygen) and intermolecular hydrogen bonds, which contribute to a stable crystal lattice that must be overcome for dissolution to occur.[3][7]

Table 1: Physicochemical Properties of Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1)

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO₂ | [3][8] |

| Molecular Weight | 185.61 g/mol | [3][8] |

| Appearance | White to off-white/cream crystalline powder | [8][9] |

| Melting Point | 66 - 68 °C | [8][10] |

| Boiling Point | 168 - 170 °C at 22 mmHg | [8][9] |

| Predicted pKa (Basic) | ~1.76 - 2.5 (for the amino group) | [4][8][11][12] |

Solubility Profile: A Synthesis of Available Data

Table 2: Qualitative Solubility of Methyl 2-amino-5-chlorobenzoate

| Solvent | Reported Solubility | Source(s) |

| Water | Immiscible / Less Soluble / No Information | [2][6][10] |

| Methanol | Soluble | [8][13] |

| Dimethylformamide (DMF) | Soluble (implied by use as a reaction solvent) | [5] |

| Tetrahydrofuran (THF) | Soluble (implied by use as a reaction solvent) | [5] |

| Ethanol | Soluble | [7] |

| Dichloromethane | Soluble | [7] |

Aqueous Solubility: An Unresolved Picture

There is conflicting information regarding the aqueous solubility of this compound, with sources describing it as "immiscible" to "less soluble".[2][6] Structurally, the molecule's predominantly nonpolar character, conferred by the chlorinated benzene ring, suggests that its intrinsic solubility in water is very low.

The Critical Role of pH

The basic amino group is the most important factor for pH-dependent aqueous solubility. With a predicted pKa between 1.76 and 2.5, the amino group will be protonated (-NH3+) at a pH significantly below this value.[4][8][11][12]

HA ⇌ A⁻ + H⁺ (Generic acid dissociation) R-NH₃⁺ ⇌ R-NH₂ + H⁺ (Dissociation of the protonated amine)

According to the Henderson-Hasselbalch equation, when the pH is less than the pKa, the protonated, charged form (R-NH₃⁺) will predominate. This cationic species is significantly more polar and will exhibit substantially higher aqueous solubility than the neutral form. Therefore, the aqueous solubility of Methyl 2-amino-5-chlorobenzoate is expected to increase dramatically in acidic conditions (pH < 2).

Organic Solvent Solubility

The compound is reported as soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMF and THF.[5][7][8] This is consistent with its structure, where the ester and amino groups can interact with polar solvent molecules. Its solubility in nonpolar solvents is expected to be lower.

Experimental Protocols for Quantitative Solubility Determination

Given the lack of quantitative data, researchers must determine solubility experimentally for their specific solvent systems and conditions. Below are two standard, reliable methods.

Method 1: Shake-Flask Method for Thermodynamic Solubility

This is the gold-standard method for determining the equilibrium or thermodynamic solubility of a compound.[11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Protocol Steps:

-

Preparation: Add an excess amount of Methyl 2-amino-5-chlorobenzoate solid to a known volume of the selected solvent (e.g., water, buffer at a specific pH, or organic solvent) in a sealed, inert vial (e.g., glass). An excess is confirmed by the visible presence of undissolved solid.

-

Equilibration: Place the vial in a shaker or orbital incubator set to a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours).

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:

-

Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10-15 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe fitted with a solvent-compatible, low-binding filter (e.g., 0.22 µm PTFE or PVDF).

-

-

Quantification:

-

Carefully take a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a suitable solvent (the mobile phase is often ideal for HPLC) to a concentration within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectroscopy.

-

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask solubility determination method.

Method 2: High-Throughput Kinetic Solubility Assay by Nephelometry

Kinetic solubility is often measured in early drug discovery. It measures the concentration at which a compound precipitates when added from a high-concentration DMSO stock solution into an aqueous buffer. This method is faster but can sometimes overestimate solubility compared to the shake-flask method. Nephelometry, which measures light scattering from suspended particles (precipitate), is a common readout.[6]

Protocol Steps:

-

Stock Solution: Prepare a high-concentration stock solution of Methyl 2-amino-5-chlorobenzoate in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

Assay Plate Preparation: In a clear-bottom 96-well or 384-well plate, add the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Serial Addition: Use a liquid handler to perform serial additions of the DMSO stock solution into the buffer-containing wells. This creates a concentration gradient. The final DMSO concentration should be kept low and constant (e.g., 1-2%) across all wells to minimize co-solvent effects.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Measurement: Read the plate on a nephelometer. The instrument measures the turbidity (light scattering) in each well.

-

Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal begins to rise sharply above the background, indicating the onset of precipitation.

Conclusion

While qualitative data suggests that Methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1) is soluble in several common polar organic solvents and has very low, pH-dependent solubility in aqueous media, a lack of precise quantitative data in the public domain necessitates experimental determination. The structural characteristics of the molecule—a hydrophobic core with hydrogen-bonding functional groups and a basic amine—provide a solid theoretical framework for understanding its solubility behavior. For any research or development application, particularly in the pharmaceutical industry, employing rigorous, standardized methods such as the shake-flask or kinetic solubility assays is essential. This guide provides the foundational knowledge and actionable protocols to empower scientists to generate the reliable, application-specific solubility data required for their work.

References

- 1. Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 5202-89-1: Methyl 2-amino-5-chlorobenzoate [cymitquimica.com]

- 3. Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 5-chloroanthranilate | 5202-89-1 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. Buy Ethyl 2-amino-5-chlorobenzoate (EVT-378718) | 63243-75-4 [evitachem.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.es [fishersci.es]

- 11. benchchem.com [benchchem.com]

- 12. Methyl 2-amino-5-chlorobenzoate , ≥98.0%(GC) , 5202-89-1 - CookeChem [cookechem.com]

- 13. Methyl-5-amino-2-chlorobenzoate CAS#: 42122-75-8 [m.chemicalbook.com]

An In-depth Technical Guide to the Melting Point of Methyl 5-amino-2-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction